molecular formula C26H27N3O5S B11232639 N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11232639
M. Wt: 493.6 g/mol
InChI Key: HQSWGIYRCKUSFC-UHFFFAOYSA-N
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Description

N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring. Its molecular formula is C23H26N2O4S, and it has a molecular weight of approximately 426.53 g/mol.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-18-12-13-23-22(16-18)29(35(2,32)33)15-14-24(34-23)26(31)28-21-11-7-6-10-20(21)25(30)27-17-19-8-4-3-5-9-19/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

HQSWGIYRCKUSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl group.

    Cyclization to Form the Benzoxazepine Ring: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydrobenzoxazepine ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonation reactions using methanesulfonyl chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate with the appropriate carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE
  • N-[2-(BENZYLCARBAMOYL)PHENYL]-2-METHYLBENZAMIDE
  • N-[2-(BENZYLCARBAMOYL)PHENYL]-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Uniqueness

N-[2-(BENZYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structure

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